1-(4-Chlorophenyl)piperazin-2-one hydrochloride 1-(4-Chlorophenyl)piperazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 360561-52-0
VCID: VC2830724
InChI: InChI=1S/C10H11ClN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
SMILES: C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol

1-(4-Chlorophenyl)piperazin-2-one hydrochloride

CAS No.: 360561-52-0

Cat. No.: VC2830724

Molecular Formula: C10H12Cl2N2O

Molecular Weight: 247.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)piperazin-2-one hydrochloride - 360561-52-0

Specification

CAS No. 360561-52-0
Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
IUPAC Name 1-(4-chlorophenyl)piperazin-2-one;hydrochloride
Standard InChI InChI=1S/C10H11ClN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Standard InChI Key WLYIAZOMRONFRH-UHFFFAOYSA-N
SMILES C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl.Cl

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride is essential for its proper handling, storage, and application in research settings. The available data indicates several key characteristics of this compound.

PropertyValueReference
CAS Number360561-52-0
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
Melting Point192.8-194.8 °C
Chemical FamilyPiperazine derivatives
Synonyms1-(4-chlorophenyl)-2-piperazinone hydrochloride, 1-(4-Chlorophenyl)piperazin-2-one Hydrochloric Acid Salt

Structural Characteristics

The molecular structure of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride features several key elements that contribute to its biological activity and chemical reactivity. The piperazine ring serves as the central scaffold, with its two nitrogen atoms positioned at opposite vertices of the six-membered ring. One nitrogen atom is substituted with a 4-chlorophenyl group, while the adjacent carbon is modified with a carbonyl functionality to form the piperazin-2-one structure. The chlorine atom on the phenyl ring contributes to the compound's lipophilicity and may influence its binding characteristics with biological targets.

Biological Activities and Pharmacological Profile

The biological profile of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride reveals significant interactions with neurological systems, particularly through its affinity for specific neurotransmitter receptors.

Receptor Interactions

Research has demonstrated that this compound exhibits notable affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptor subtypes. These serotonin receptor families are implicated in various neurological processes, including mood regulation, cognitive function, and the pathophysiology of depression. The compound's interaction with these receptors suggests potential utility in studying serotonergic systems and developing therapeutic agents targeting these pathways.

Neurological Effects

The compound demonstrates psychoactive properties, indicating its ability to influence neurotransmitter systems and potentially affect brain function. These properties make it a valuable tool for investigating the neurobiological basis of mood disorders and other psychiatric conditions. The specific mechanisms through which the compound exerts its psychoactive effects may involve modulation of serotonergic neurotransmission, though the precise molecular pathways require further elucidation.

Table 2: Documented Biological Activities of 1-(4-Chlorophenyl)piperazin-2-one Hydrochloride

Biological ActivityTarget/SystemPotential ImplicationsReference
Serotonin Receptor Binding5-HT1A and 5-HT7 receptorsMood regulation, antidepressant potential
Psychoactive PropertiesCentral nervous systemNeurotransmitter modulation
Neuropharmacological ActivitySerotonergic systemPotential therapeutic applications in mood disorders
Application CategorySpecific UsesReference
Medicinal ChemistryLead compound for antidepressant development
Pharmacological ResearchInvestigation of serotonergic pathways
Synthetic ChemistryPreparation of bioactive derivatives
Analytical ChemistryReference standard for related compounds

Comparison with Similar Compounds

Understanding how 1-(4-Chlorophenyl)piperazin-2-one hydrochloride relates to similar chemical entities provides important context for its research applications and pharmacological significance.

Structural Analogs

Several compounds share structural similarities with 1-(4-Chlorophenyl)piperazin-2-one hydrochloride, including other piperazine derivatives with varying substituents. These structural analogs often exhibit similar pharmacological profiles, though with different potencies and selectivities for specific receptor subtypes. The particular combination of the 4-chlorophenyl group, piperazin-2-one core, and hydrochloride salt form contributes to the unique chemical and biological properties of this specific compound.

Pharmacological Comparisons

SupplierLocationReference
A.J ChemicalsNew Delhi, India
Amadis Chemical Company LimitedChina
Combi-Blocks Inc.United States
Shanghai Sunway Pharmaceutical Technology Co.,Ltd.China
AB Chemicals Inc.Canada
Hefei Molake Biotechnology Co., Ltd.China
JW & Y Pharmlab Co., Ltd.China

Future Research Directions

The current understanding of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride suggests several promising avenues for future investigation.

Expanded Pharmacological Profiling

Further research could focus on comprehensive characterization of the compound's receptor binding profile beyond the currently identified 5-HT1A and 5-HT7 receptors. This expanded profiling would provide deeper insights into its mechanism of action and potential therapeutic applications. Additionally, functional studies examining the compound's effects on receptor signaling pathways could elucidate whether it acts as an agonist, antagonist, or has more complex pharmacological properties.

Structure-Activity Relationship Studies

Systematic modification of the compound's chemical structure could yield valuable information about which structural features are critical for its biological activity. Such structure-activity relationship studies might lead to the development of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. These studies represent an important direction for advancing the medicinal chemistry of piperazine derivatives targeting serotonergic systems.

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